

# Technical Guide: Mass Spectrometric Characterization of 2-Methylpentane-d14 ( )

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## Compound of Interest

Compound Name: 2-Methylpentane-d14

CAS No.: 284487-65-6

Cat. No.: B1368666

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## Document Control:

- Version: 1.0
- Subject: Structural Elucidation & Fragmentation Dynamics of Perdeuterated Isohexane
- Target: DMPK Researchers, Bioanalytical Chemists

## Executive Summary

**2-Methylpentane-d14** (CAS: 284487-65-6) is the per-deuterated isotopologue of 2-methylpentane (isohexane).[1] It serves as a critical Internal Standard (IS) in gas chromatography-mass spectrometry (GC-MS) workflows, particularly for the quantification of volatile organic compounds (VOCs) and alkane biomarkers.

The utility of **2-Methylpentane-d14** relies on its mass spectral distinctiveness. By replacing all 14 protium (

) atoms with deuterium (

), the molecular weight shifts from 86.18 Da to ~100.26 Da. This guide details the fragmentation mechanics that generate its unique spectral fingerprint, specifically the characteristic mass shift of the base peak from  $m/z$  43 (native) to  $m/z$  50 (deuterated), ensuring precise biological background subtraction.

## Part 1: Molecular Architecture & Isotopic Shift

To interpret the mass spectrum, one must first map the isotopic substitution to the carbon skeleton. The increased bond strength of C-D over C-H (primary kinetic isotope effect) slightly alters fragmentation kinetics, but the  $m/z$  positions are strictly defined by mass stoichiometry.

### Structural Comparison

Feature	Native 2-Methylpentane ( )	Perdeuterated 2-Methylpentane ( )
Formula		
Molecular Weight	86.18 g/mol	100.26 g/mol
Structure		
Molecular Ion ( )	$m/z$ 86	$m/z$ 100

## The Deuterium Shift Rule

In mass spectrometry, the mass shift (

) for any fragment is calculated as:

Where

is the number of hydrogen atoms replaced by deuterium in that specific fragment.<sup>[1][2][3][4][5][6][7]</sup> For **2-Methylpentane-d<sub>14</sub>**, every hydrogen position is deuterated, simplifying the prediction: Every retained hydrogen adds +1 mass unit compared to the native spectrum.

## Part 2: Fragmentation Mechanics (The "Fingerprint")

The fragmentation of branched alkanes is driven by the stability of the resulting carbocations. Cleavage preferentially occurs at branched carbons to form secondary or tertiary carbocations.

## Primary Pathway: Formation of the Base Peak (m/z 50)

The dominant fragmentation event is the cleavage of the C2-C3 bond. This releases a propyl radical and leaves a stable secondary isopropyl cation.

- Native Mechanism:
  - Fragment: Isopropyl cation ( )
  - Mass:
- d14 Mechanism:
  - Fragment: Isopropyl-d7 cation ( )
  - Mass:

## Secondary Pathway: Methyl Loss (m/z 82)

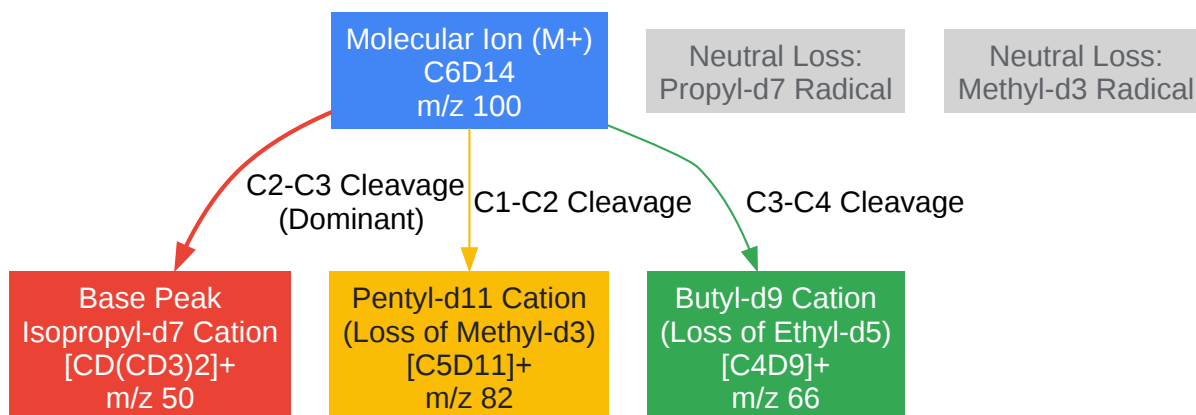
Cleavage at the C1-C2 or C2-Methyl bond results in the loss of a methyl group.

- Native: Loss of (15 Da)  
m/z 71 ( ).
- d14: Loss of (18 Da)  
m/z 82 (

).

## Pathway Visualization

The following diagram maps the electron ionization (EI) induced fragmentation pathways.



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Caption: Figure 1. EI Fragmentation pathways of **2-Methylpentane-d14**. The red path indicates the formation of the base peak at  $m/z$  50.

## Part 3: Comparative Spectral Data

The following table serves as a lookup reference for peak assignment during method validation.

Fragment Identity	Native m/z ( )	d14 Target m/z	Relative Intensity (Approx)	Mechanism
Molecular Ion	86	100	< 5%	Parent Ion Survival
M - Methyl	71	82	20 - 40%	Loss of
M - Ethyl	57	66	30 - 50%	Loss of
Base Peak	43	50	100%	Formation of
Propyl Fragment	29	34	10 - 20%	Formation of

Note: Relative intensities may vary based on ion source temperature and tuning (e.g., 70 eV standard EI).

## Part 4: Experimental Protocol (GC-MS Validation)

To validate the identity of **2-Methylpentane-d14** in a sample, follow this self-validating workflow. This protocol assumes a standard split/splitless injection on a non-polar column (e.g., DB-5ms or ZB-5).

### Instrument Configuration

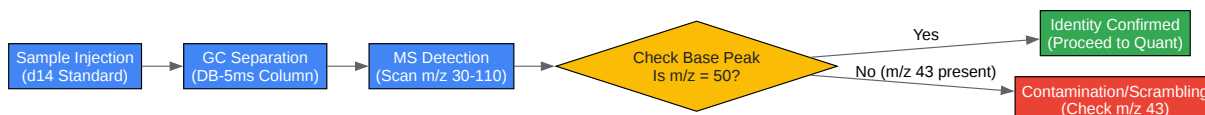
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temp: 230°C (High temps promote fragmentation; keep consistent).
- Scan Range: m/z 30 – 110 (Must capture m/z 34 and m/z 100).

### Step-by-Step Workflow

- Blank Injection: Inject pure solvent (e.g., Methanol or Hexane-d14) to establish a baseline. Ensure no background at m/z 50 or 100.

- Standard Injection: Inject 1  $\mu\text{L}$  of 50 ppm **2-Methylpentane-d14**.
- Peak Verification (The "3-Point Check"):
  - Check 1 (Parent): Extract ion chromatogram (EIC) for  $m/z$  100. Signal must be present at the expected Retention Time (RT). Note: Deuterated alkanes often elute slightly earlier than their protium counterparts (inverse isotope effect).
  - Check 2 (Base): Spectrum at peak apex must show  $m/z$  50 as the dominant ion (100% abundance).
  - Check 3 (Purity): Check for  $m/z$  43. Significant signal at  $m/z$  43 indicates contamination with native 2-methylpentane or H/D exchange (scrambling).
- Isotopic Purity Calculation:  
(Ideally,  $m/z$  86 should be non-detectable).

## Experimental Logic Flow



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Caption: Figure 2. Logic gate for validating **2-Methylpentane-d14** identity in GC-MS runs.

## References

- National Institute of Standards and Technology (NIST). 2-Methylpentane Mass Spectrum (Standard). NIST Chemistry WebBook, SRD 69.[8][9] Accessed 2024.[1] [Link]
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## Sources

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